UP163

Description

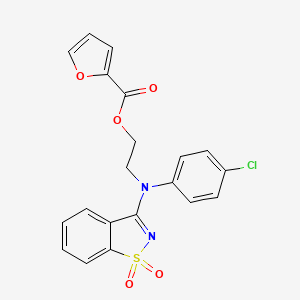

The exact mass of the compound 2-[(4-chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-furoate is 430.0390205 g/mol and the complexity rating of the compound is 730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(4-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)ethyl furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O5S/c21-14-7-9-15(10-8-14)23(11-13-28-20(24)17-5-3-12-27-17)19-16-4-1-2-6-18(16)29(25,26)22-19/h1-10,12H,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTVXESFOKDREJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCOC(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Upadacitinib (UP163): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Upadacitinib (formerly known as UP163) is an oral, selective Janus kinase (JAK) inhibitor. Its therapeutic efficacy in a range of immune-mediated inflammatory diseases stems from its specific modulation of the JAK-STAT signaling pathway. This document provides a comprehensive overview of the core mechanism of action of Upadacitinib, detailing its molecular target, impact on intracellular signaling, and the experimental methodologies used to characterize its activity. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Core Mechanism of Action: Selective JAK1 Inhibition

Upadacitinib functions as an adenosine triphosphate (ATP)-competitive inhibitor of Janus kinases, with a pronounced selectivity for JAK1.[1][2] The JAK family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical components of the signaling pathways for numerous cytokines and growth factors that drive inflammatory and immune responses.[2] By binding to the ATP-binding site of JAK1, Upadacitinib blocks the phosphorylation and activation of the kinase, thereby preventing the downstream phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[1][2] This interruption of the JAK-STAT cascade inhibits the transcription of pro-inflammatory genes.

The selectivity of Upadacitinib for JAK1 over other JAK isoforms is a key feature of its pharmacological profile. This selectivity is thought to contribute to its therapeutic effect while potentially minimizing off-target effects associated with broader JAK inhibition.

The JAK-STAT Signaling Pathway and Point of Inhibition

The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its cell surface receptor, leading to receptor dimerization and the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and initiation of target gene transcription. Upadacitinib intervenes at the level of JAK activation, preventing the initial phosphorylation step that is crucial for the propagation of the signal.

Quantitative Data: Inhibitory Activity of Upadacitinib

The inhibitory potency and selectivity of Upadacitinib have been quantified in both enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its greater affinity for JAK1.

| Assay Type | JAK1 (µM) | JAK2 (µM) | JAK3 (µM) | TYK2 (µM) |

| Enzymatic Assay | 0.043 | 0.12 | 2.3 | 4.7 |

| Cellular Assay | - | - | - | - |

| Source:[2] |

In cellular assays using engineered cell lines, Upadacitinib demonstrated greater than 40-fold selectivity for JAK1 versus JAK2, over 130-fold versus JAK3, and over 190-fold versus TYK2.[2]

Experimental Protocols

The pharmacodynamic effects of Upadacitinib are primarily assessed by measuring the inhibition of cytokine-induced STAT phosphorylation in whole blood or peripheral blood mononuclear cells (PBMCs). The following are detailed methodologies for these key experiments.

Whole Blood Phospho-STAT Flow Cytometry Assay

This assay measures the inhibitory effect of Upadacitinib on cytokine-induced STAT phosphorylation in a physiologically relevant matrix.

Objective: To quantify the inhibition of IL-6-induced STAT3 phosphorylation and IL-7-induced STAT5 phosphorylation by Upadacitinib in whole blood.

Experimental Workflow:

Methodology:

-

Blood Collection: Collect whole blood from subjects into tubes containing ethylenediaminetetraacetic acid (EDTA).

-

Incubation with Upadacitinib: Aliquot whole blood and incubate with varying concentrations of Upadacitinib or vehicle control for a specified period (e.g., 1-2 hours) at 37°C.

-

Cytokine Stimulation: Stimulate the blood samples with a final concentration of 100 ng/mL of recombinant human IL-6 (for pSTAT3 analysis) or IL-7 (for pSTAT5 analysis) for 15 minutes at 37°C.[1] An unstimulated control should be included.

-

Fixation and Lysis: Immediately following stimulation, fix the cells and lyse the red blood cells using a commercial kit (e.g., BD Phosflow™ Lyse/Fix Buffer) according to the manufacturer's instructions. This step preserves the phosphorylation state of the STAT proteins.

-

Permeabilization: Wash the fixed leukocytes and permeabilize the cell membranes using a permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III) to allow for intracellular antibody staining.

-

Intracellular Staining: Stain the permeabilized cells with fluorescently-conjugated antibodies specific for phosphorylated STAT3 (pSTAT3) and phosphorylated STAT5 (pSTAT5), along with cell surface markers to identify specific leukocyte populations (e.g., CD3 for T-cells, CD14 for monocytes).

-

Flow Cytometry Analysis: Acquire the stained samples on a flow cytometer. Gate on the leukocyte populations of interest and quantify the median fluorescence intensity (MFI) of the pSTAT3 or pSTAT5 signal.

-

Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation at each Upadacitinib concentration relative to the vehicle-treated, cytokine-stimulated control.

PBMC Phospho-STAT Flow Cytometry Assay

This assay is performed on isolated PBMCs and can offer a more defined cell population for analysis.

Objective: To determine the concentration-dependent inhibition of IL-7-induced STAT5 phosphorylation by Upadacitinib in PBMCs.

Methodology:

-

PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture and Starvation: Culture the isolated PBMCs in appropriate media. For cytokine stimulation assays, it is often beneficial to "starve" the cells by culturing them in cytokine-free media for a period (e.g., 2-4 hours) to reduce baseline STAT phosphorylation.

-

Incubation with Upadacitinib: Treat the PBMCs with a range of Upadacitinib concentrations or a vehicle control for 1-2 hours at 37°C.

-

Cytokine Stimulation: Stimulate the cells with recombinant human IL-7 (e.g., 50-100 ng/mL) for 15 minutes at 37°C.[3]

-

Fixation, Permeabilization, and Staining: Follow the same procedures for fixation, permeabilization, and intracellular staining with anti-pSTAT5 and cell surface marker antibodies as described for the whole blood assay.

-

Flow Cytometry Analysis and Data Interpretation: Acquire and analyze the data as described above to determine the inhibitory effect of Upadacitinib on STAT5 phosphorylation in specific lymphocyte subsets.

Conclusion

Upadacitinib exerts its therapeutic effect through the selective inhibition of JAK1, a key enzyme in the intracellular signaling cascade of numerous pro-inflammatory cytokines. This targeted mechanism of action, which has been extensively characterized through enzymatic and cellular assays, effectively dampens the inflammatory response driven by the JAK-STAT pathway. The detailed experimental protocols provided herein serve as a guide for the continued investigation and understanding of Upadacitinib's pharmacodynamic effects in both preclinical and clinical research settings.

References

- 1. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytokine-Stimulated Phosphoflow of Whole Blood Using CyTOF Mass Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Upadacitinib: A Technical Guide to a Selective JAK1 Inhibitor

Disclaimer: The initial query for "UP163" as a selective JAK1 inhibitor did not yield specific public data under this designation. The following technical guide focuses on Upadacitinib (formerly ABT-494) , a well-characterized and clinically approved selective JAK1 inhibitor, which aligns with the core requirements of the request. It is presumed the user is interested in the technical profile of a selective JAK1 inhibitor for which substantial data is available.

Executive Summary

Upadacitinib is an oral, small-molecule inhibitor of Janus kinase 1 (JAK1) that has demonstrated significant efficacy in the treatment of several immune-mediated inflammatory diseases.[1] Its therapeutic effect is derived from its selective inhibition of JAK1, a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines. This selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) is hypothesized to contribute to a more favorable benefit-risk profile by minimizing off-target effects.[2][3] This document provides a comprehensive overview of the preclinical and clinical data supporting the JAK1 selectivity of upadacitinib, details the experimental methodologies used for its characterization, and illustrates its mechanism of action.

Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade utilized by numerous cytokines and growth factors to regulate cellular processes such as inflammation, immunity, and hematopoiesis.[4] Upadacitinib exerts its effect by competitively binding to the ATP-binding pocket of JAK1, thereby preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[5] This blockade of STAT phosphorylation inhibits their dimerization, nuclear translocation, and subsequent gene transcription of pro-inflammatory mediators.

Caption: JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.

Quantitative Data on Upadacitinib's JAK1 Selectivity

Upadacitinib's selectivity for JAK1 has been quantified through various in vitro and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and selectivity ratios.

Table 1: Biochemical Inhibitory Activity of Upadacitinib

| Kinase | IC50 (μM) |

| JAK1 | 0.043 |

| JAK2 | 0.12 |

| JAK3 | 2.3 |

| TYK2 | 4.7 |

| Data sourced from enzymatic assays.[5] |

Table 2: Cellular Selectivity of Upadacitinib

| Comparison | Fold Selectivity |

| JAK1 vs JAK2 | ~60-fold |

| JAK1 vs JAK3 | >100-fold |

| Data derived from cellular assays.[2][3] |

Table 3: Ex Vivo Inhibition of STAT Phosphorylation in Human Whole Blood

| Parameter | Upadacitinib (nM) | Tofacitinib (nM) |

| IC50 for IL-6 induced pSTAT3 (JAK1-dependent) | 60.7 | 119 |

| IC50 for IL-7 induced pSTAT5 (JAK1/JAK3-dependent) | 125 | 79.1 |

| Data from exposure-response modeling in Phase 1 clinical trials.[6] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following outlines the key experimental approaches used to characterize the selectivity of upadacitinib.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of upadacitinib on isolated JAK enzymes.

Methodology:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were used.

-

Assays were performed in the presence of a specific peptide substrate and adenosine triphosphate (ATP).

-

Upadacitinib was added at varying concentrations.

-

The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through radioisotope incorporation or fluorescence-based detection methods.

-

IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2][3]

Caption: Workflow for a typical biochemical kinase assay.

Cellular Assays

Objective: To assess the inhibitory activity of upadacitinib on JAK signaling in a cellular context.

Methodology:

-

Engineered cell lines or primary human cells expressing specific cytokine receptors were utilized.[2][3]

-

Cells were pre-incubated with various concentrations of upadacitinib.

-

Cytokine stimulation was used to activate specific JAK-STAT pathways (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2, IL-2 for JAK1/JAK3).

-

The phosphorylation of downstream STAT proteins (e.g., pSTAT3, pSTAT5) was measured using techniques such as flow cytometry or Western blotting.

-

IC50 values were determined based on the concentration-dependent inhibition of STAT phosphorylation.

In Vivo Models

Objective: To evaluate the efficacy and selectivity of upadacitinib in a living organism.

Methodology:

-

A rat adjuvant-induced arthritis model was used to assess anti-inflammatory efficacy.[2][3]

-

Upadacitinib or a comparator (e.g., tofacitinib) was administered orally.

-

Efficacy was determined by measuring paw swelling and other clinical scores.

-

To assess in vivo selectivity, effects on hematopoietic parameters were measured, such as reticulocyte deployment (a JAK2-dependent process) and natural killer (NK) cell counts (dependent on JAK3 signaling).[2][3] A reduced effect on these parameters relative to efficacy is indicative of JAK1 selectivity.

Ex Vivo Human Studies

Objective: To confirm the JAK1 selectivity of upadacitinib in a clinical setting.

Methodology:

-

Blood samples were collected from healthy volunteers who had received upadacitinib.[2][3][6]

-

Whole blood was stimulated ex vivo with cytokines that signal through different JAK pathways (e.g., IL-6 for JAK1, IL-7 for JAK1/JAK3).[6]

-

The phosphorylation of STAT proteins was measured in specific immune cell populations using flow cytometry.

-

Exposure-response models were used to correlate plasma drug concentrations with the inhibition of STAT phosphorylation.[6]

Clinical Development and Significance

The selective inhibition of JAK1 by upadacitinib has been a key aspect of its clinical development.[2][3] Clinical trials have demonstrated the efficacy and safety of upadacitinib in various inflammatory conditions, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, and inflammatory bowel disease.[1][7] The safety profile of upadacitinib is consistent with its mechanism of action, with observed adverse events including upper respiratory tract infections, herpes zoster, and changes in laboratory parameters such as creatine phosphokinase levels.[7] Ongoing and completed clinical studies continue to define the therapeutic role and long-term safety of upadacitinib.[8][9][10][11]

Conclusion

Upadacitinib is a potent and selective JAK1 inhibitor. Its selectivity has been rigorously characterized through a combination of biochemical, cellular, in vivo, and ex vivo human studies. The data consistently demonstrates preferential inhibition of JAK1 over other JAK family members. This selectivity is believed to be a key factor in its therapeutic efficacy and safety profile across a range of immune-mediated inflammatory diseases. The detailed experimental methodologies provided herein offer a framework for understanding the comprehensive evaluation of selective JAK inhibitors.

References

- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure-Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety Profile of Upadacitinib up to 3 Years in Psoriatic Arthritis: An Integrated Analysis of Two Pivotal Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study Details Page [abbvieclinicaltrials.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

The Role of Selective JAK Inhibition in the JAK-STAT Signaling Pathway: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial query for "UP163" did not yield specific results for a compound with that designation directly linked to the JAK-STAT pathway. Based on the context of the query, this guide will focus on Upadacitinib , a well-characterized selective JAK1 inhibitor, as a representative molecule to discuss the role of targeted intervention in this critical signaling cascade. Another compound, Univestin®, a botanical blend with anti-inflammatory properties, was considered; however, its mechanism of action primarily involves the inhibition of COX and LOX enzymes rather than direct interaction with the JAK-STAT pathway[1].

Introduction to the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a crucial cellular communication route involved in a multitude of biological processes, including immunity, cell proliferation, differentiation, and apoptosis.[2][3] This pathway transmits signals from extracellular cytokines and growth factors to the nucleus, leading to the transcription of specific genes.[2][3] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as cancers, making it a significant target for therapeutic intervention.[2][4]

The pathway consists of three main components:

-

Receptors: Cell-surface receptors that bind to specific cytokines or growth factors.[3]

-

Janus Kinases (JAKs): A family of four tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that associate with the intracellular domains of these receptors.[5]

-

Signal Transducers and Activators of Transcription (STATs): A family of seven transcription factors (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6) that are recruited to the activated receptor-JAK complexes.[5]

The binding of a ligand (e.g., a cytokine) to its receptor triggers a conformational change, leading to the activation of associated JAKs.[6] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[7] Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate gene expression.[6][7]

Upadacitinib: A Selective JAK1 Inhibitor

Upadacitinib is an orally administered small molecule that functions as a selective inhibitor of JAK1.[8][9] It acts as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of JAK1.[10][11] This action prevents the phosphorylation and activation of JAK1, thereby blocking the downstream phosphorylation and activation of STATs.[10][12] By interrupting this signaling cascade, Upadacitinib effectively modulates the biological effects of numerous pro-inflammatory cytokines that are dependent on JAK1 signaling, such as IL-6 and IFN-γ.[8][13]

The selectivity of Upadacitinib for JAK1 over other JAK isoforms is a key characteristic that is hypothesized to contribute to its therapeutic efficacy and safety profile.[13] Greater selectivity for JAK1 may reduce effects on pathways primarily mediated by other JAKs, which could be associated with certain side effects.[13]

Quantitative Data: In Vitro and Cellular Potency of Upadacitinib

The inhibitory activity and selectivity of Upadacitinib have been quantified through various enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Table 1: Enzymatic Inhibition of JAK Isoforms by Upadacitinib

| JAK Isoform | IC50 (nM) |

|---|---|

| JAK1 | 43 - 45 |

| JAK2 | 109 - 120 |

| JAK3 | 2100 - 2300 |

| TYK2 | 4700 |

Data compiled from multiple sources. Values represent the concentration of Upadacitinib required to inhibit 50% of the kinase activity in enzymatic assays.[10][11][14]

Table 2: Cellular Selectivity of Upadacitinib

| Assay Type | JAK Target | IC50 (nM) | Fold Selectivity vs. JAK1 |

|---|---|---|---|

| Engineered Cellular Assays (Ba/F3 cells) | JAK1 | 14 | 1 |

| JAK2 | 593 | 42 | |

| JAK3 | 1860 | 133 | |

| TYK2 | 2715 | 194 |

Data from engineered cellular systems designed to assess the potency and selectivity of Upadacitinib on individual JAK kinases.[13]

Visualization of Signaling Pathways and Workflows

The JAK-STAT Signaling Pathway and Point of Inhibition

Caption: JAK-STAT pathway with Upadacitinib's inhibition point.

Experimental Workflow: Western Blot for p-STAT Analysis

Caption: Workflow for analyzing STAT phosphorylation via Western blot.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key assays used to characterize JAK inhibitors.

In Vitro JAK Kinase Inhibition Assay (HTRF)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified JAK isoforms.[12]

-

Principle: This assay measures the phosphorylation of a substrate peptide by a JAK enzyme using Homogeneous Time-Resolved Fluorescence (HTRF), which relies on Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore on an anti-phospho-substrate antibody and an acceptor fluorophore on the substrate.[12] Phosphorylation brings the donor and acceptor into proximity, generating a signal.[12]

-

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Biotinylated substrate peptide (e.g., Ulight™-JAKtide)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BSA)

-

Test compound (e.g., Upadacitinib) serially diluted in DMSO

-

HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-tyrosine antibody (donor) and Streptavidin-XL665 (acceptor)

-

384-well low-volume microplates

-

Plate reader capable of HTRF detection

-

-

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound. Prepare solutions of JAK enzyme, substrate peptide, and ATP in kinase reaction buffer.

-

Kinase Reaction: To the wells of a microplate, add the JAK enzyme, substrate peptide, and the test compound (or vehicle control).

-

Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each enzyme.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction by adding the HTRF detection reagents diluted in detection buffer containing EDTA.

-

Reading: Incubate for 60 minutes at room temperature to allow for antibody binding, then read the plate on an HTRF-compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular STAT Phosphorylation Assay (Western Blot)

This method is used to qualitatively or semi-quantitatively measure the inhibition of cytokine-induced STAT phosphorylation in whole cells.[2]

-

Principle: Cells are stimulated with a cytokine to induce JAK-STAT signaling. The subsequent phosphorylation of a specific STAT protein is detected using a phospho-specific antibody via Western blot.[2][15]

-

Materials:

-

Cell line responsive to a specific cytokine (e.g., TF-1 cells for IL-6)

-

Appropriate cell culture medium and supplements

-

Cytokine (e.g., recombinant human IL-6)

-

Test compound (e.g., Upadacitinib)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA kit)

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Phospho-specific STAT antibody (e.g., anti-p-STAT3 Tyr705) and total STAT antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere or grow to the desired confluency. Serum-starve the cells for several hours if necessary. Pre-incubate the cells with various concentrations of the test compound or vehicle for 1-2 hours.

-

Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

-

Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or similar protein assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat the samples to denature the proteins. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary phospho-specific STAT antibody overnight at 4°C. Wash the membrane extensively with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with a total STAT antibody and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading and to assess the ratio of phosphorylated to total STAT protein.

-

Conclusion

The JAK-STAT pathway is a central node in inflammatory and immune responses. The development of targeted inhibitors, such as the selective JAK1 inhibitor Upadacitinib, represents a significant advancement in the treatment of diseases driven by aberrant cytokine signaling. A thorough understanding of the mechanism of action, supported by robust quantitative data from well-defined experimental protocols, is essential for the continued development and optimization of such therapies. This guide provides a foundational overview for professionals engaged in research and drug development in this dynamic field.

References

- 1. Joints in Jeopardy: Botanical Innovation with Univestin® for Joint Health - Unigen [unigen.net]

- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]

- 11. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 15. raybiotech.com [raybiotech.com]

The Discovery and Development of Upadacitinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upadacitinib (formerly ABT-494), marketed as Rinvoq®, is an oral, selective Janus kinase (JAK) inhibitor developed by AbbVie for the treatment of several immune-mediated inflammatory diseases.[1] The discovery of the JAK-STAT signaling pathway's crucial role in the pathogenesis of these conditions paved the way for targeted therapies like Upadacitinib.[2][3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, key preclinical and clinical data, and the experimental methodologies employed in the development of Upadacitinib.

Discovery and Medicinal Chemistry

The development of Upadacitinib was driven by the hypothesis that a selective JAK1 inhibitor could offer a favorable benefit-risk profile compared to less selective JAK inhibitors.[4][5] First-generation JAK inhibitors, such as tofacitinib, demonstrated clinical efficacy but were associated with dose-limiting side effects, some of which were attributed to the inhibition of other JAK isoforms like JAK2 and JAK3.[4][5]

The medicinal chemistry program for Upadacitinib focused on designing a molecule with high selectivity for JAK1.[6] This involved structure-based drug design and the optimization of a lead compound to enhance its binding affinity and selectivity for the ATP-binding pocket of JAK1.[7] The synthesis of Upadacitinib is a multi-step process, with a key step involving an enantioselective and diastereoselective hydrogenation of a tetrasubstituted olefin to establish the two stereocenters on the pyrrolidine ring.[8]

Mechanism of Action: Targeting the JAK-STAT Pathway

Upadacitinib is a competitive inhibitor of ATP at the catalytic site of Janus kinases.[9][10] The JAK family consists of four intracellular tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are essential for the signal transduction of numerous cytokines and growth factors involved in inflammation and immune responses.[10]

Upon cytokine binding to their receptors, associated JAKs are brought into proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the intracellular domains of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression, ultimately driving inflammatory processes.[10]

Upadacitinib selectively inhibits JAK1, thereby blocking the phosphorylation and activation of downstream STATs.[10] This disruption of the JAK-STAT signaling cascade effectively dampens the pro-inflammatory effects of various cytokines implicated in autoimmune diseases.[4]

Figure 1: Simplified JAK-STAT signaling pathway and the mechanism of action of Upadacitinib.

Quantitative Data

In Vitro Potency and Selectivity

The inhibitory activity of Upadacitinib against the four JAK isoforms has been quantified in both enzymatic and cellular assays.

Table 1: Enzymatic Inhibition of JAK Isoforms by Upadacitinib

| Janus Kinase Isoform | IC50 (nM) |

| JAK1 | 43 |

| JAK2 | 120 |

| JAK3 | 2300 |

| TYK2 | 4700 |

| Source: Data from enzymatic assays demonstrating the half-maximal inhibitory concentration (IC50) of Upadacitinib.[10] |

Table 2: Cellular Selectivity of Upadacitinib

| Parameter | Fold Selectivity vs. JAK1 |

| JAK2 | >40 |

| JAK3 | >130 |

| TYK2 | >190 |

| Source: Data from engineered cell lines assessing the cellular potency and selectivity of Upadacitinib.[10] |

Table 3: Comparative IC50 Values of Selected JAK Inhibitors (Enzymatic Assays)

| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |

| Upadacitinib | 43 | 120 | 2300 | 4700 |

| Tofacitinib | 1.2 | 20 | 0.9 | 100 |

| Baricitinib | 5.9 | 5.7 | >400 | 53 |

| Filgotinib | 10 | 28 | 810 | 116 |

| Note: IC50 values can vary depending on the specific assay conditions. Data compiled from multiple sources for comparative purposes. |

Clinical Efficacy in Rheumatoid Arthritis

Upadacitinib has demonstrated significant efficacy in a comprehensive Phase 3 clinical trial program (SELECT) in patients with rheumatoid arthritis (RA) across various populations.

Table 4: Efficacy Results from the SELECT-MONOTHERAPY Trial at Week 14

| Outcome | Upadacitinib 15 mg | Upadacitinib 30 mg | Methotrexate |

| ACR20 (%) | 68 | 71 | 41 |

| ACR50 (%) | 42 | 52 | 15 |

| ACR70 (%) | 23 | 33 | 3 |

| CDAI ≤ 10 (Low Disease Activity) (%) | 45 | 53 | 19 |

| CDAI ≤ 2.8 (Remission) (%) | 28 | 41 | 8 |

| Source: SELECT-MONOTHERAPY trial in patients with an inadequate response to methotrexate.[8] |

Table 5: Efficacy Results from the SELECT-NEXT Trial at Week 12

| Outcome | Upadacitinib 15 mg + csDMARDs | Upadacitinib 30 mg + csDMARDs | Placebo + csDMARDs |

| ACR20 (%) | 64 | 66 | 36 |

| ACR50 (%) | 38 | 43 | 15 |

| ACR70 (%) | 21 | 27 | 6 |

| CDAI ≤ 10 (Low Disease Activity) (%) | 48 | 48 | 17 |

| CDAI ≤ 2.8 (Remission) (%) | 31 | 28 | 10 |

| Source: SELECT-NEXT trial in patients with an inadequate response to conventional synthetic disease-modifying antirheumatic drugs (csDMARDs).[11] |

Table 6: Long-Term Efficacy in the SELECT-BEYOND Trial at Week 260 (5 Years)

| Outcome (As Observed) | Upadacitinib 15 mg + csDMARDs | Upadacitinib 30 mg + csDMARDs |

| CDAI Remission (%) | 36 | 36 |

| CDAI Low Disease Activity (%) | 81 | 77 |

| Source: Long-term extension of the SELECT-BEYOND trial in patients with an inadequate response or intolerance to biologic DMARDs.[12][13] |

Experimental Protocols

Detailed experimental protocols are often proprietary. The following sections outline the general methodologies for key assays used in the characterization of Upadacitinib, based on publicly available information.

JAK Enzymatic Inhibition Assay

This assay determines the direct inhibitory effect of Upadacitinib on the enzymatic activity of purified JAK isoforms.

Principle: The assay measures the phosphorylation of a substrate peptide by a recombinant JAK enzyme in the presence of a range of Upadacitinib concentrations. The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method such as HTRF (Homogeneous Time Resolved Fluorescence).

General Protocol:

-

Reagent Preparation: Prepare assay buffer, recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue), and ATP. Prepare a serial dilution of Upadacitinib.

-

Kinase Reaction: In a microplate, combine the JAK enzyme, substrate peptide, and Upadacitinib (or vehicle control).

-

Initiation: Initiate the kinase reaction by adding a fixed concentration of ATP.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Detection: Stop the reaction and add detection reagents. For an HTRF assay, this would typically include a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.

-

Signal Reading: After a further incubation period, read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths to determine the FRET signal.

-

Data Analysis: Calculate the HTRF ratio and plot it against the Upadacitinib concentration. Fit the data to a dose-response curve to determine the IC50 value.[14]

Figure 2: General workflow for a JAK enzymatic inhibition assay.

Cellular Phospho-STAT Flow Cytometry Assay

This assay measures the pharmacodynamic effect of Upadacitinib by quantifying its inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).[14]

Principle: Cells are stimulated with a specific cytokine in the presence of varying concentrations of Upadacitinib. The cells are then fixed, permeabilized, and stained with a fluorescently labeled antibody that specifically recognizes the phosphorylated form of a STAT protein. Flow cytometry is used to quantify the level of STAT phosphorylation on a single-cell level.[14]

General Protocol:

-

Cell Preparation: Collect whole blood or isolate PBMCs from healthy donors or clinical trial participants.

-

Inhibitor Incubation: Pre-incubate the cells with a serial dilution of Upadacitinib or a vehicle control for a specified time.

-

Cytokine Stimulation: Add a specific cytokine to induce STAT phosphorylation (e.g., IL-6 to induce pSTAT3 for JAK1/JAK2 signaling, IL-7 to induce pSTAT5 for JAK1/JAK3 signaling). Incubate for a short period (e.g., 15-30 minutes) at 37°C.[14]

-

Fixation: Stop the stimulation by adding a fixation buffer (e.g., paraformaldehyde) to preserve the phosphorylation state of the proteins.

-

Permeabilization: Permeabilize the cells with a reagent such as ice-cold methanol to allow intracellular antibody staining.[14]

-

Staining: Stain the cells with a cocktail of fluorescently labeled antibodies, including an antibody specific for the phosphorylated STAT protein of interest (e.g., anti-pSTAT3, anti-pSTAT5) and cell surface markers to identify specific immune cell populations.

-

Data Acquisition: Acquire the samples on a flow cytometer.

-

Data Analysis: Gate on the cell population of interest and measure the median fluorescence intensity (MFI) of the phospho-STAT signal. Plot the MFI against the Upadacitinib concentration to determine the cellular IC50 value.[14]

References

- 1. Upadacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The preclinical discovery and development of upadacitinib for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of ABT-494, a Second Generation Jak1 Selective Inhibitor - ACR Meeting Abstracts [acrabstracts.org]

- 7. Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]

- 10. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AbbVie's Upadacitinib (ABT-494) Meets All Primary and Ranked Secondary Endpoints in Phase 3 Study in Rheumatoid Arthritis [prnewswire.com]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. What is the approval history and clinical development pathway of Rinvoq? [synapse.patsnap.com]

- 14. benchchem.com [benchchem.com]

The Impact of Univestin® (UP163) on Cytokine Signaling: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the proprietary botanical extract blend, Univestin®, and its significant effects on cytokine signaling pathways. This document is intended for researchers, scientists, and professionals in drug development who are investigating novel anti-inflammatory agents. Univestin®, a patented combination of extracts from Scutellaria baicalensis and Acacia catechu, has demonstrated notable efficacy in modulating the inflammatory response at the cellular level.

Executive Summary

Inflammation is a complex biological process orchestrated by a network of cytokines, which are small signaling proteins that play a crucial role in both acute and chronic inflammatory diseases. The dysregulation of pro-inflammatory cytokines is a hallmark of numerous pathological conditions, making the modulation of cytokine signaling a key therapeutic strategy. Univestin® has emerged as a potent modulator of inflammatory processes, primarily through its dual inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Furthermore, emerging research indicates that its bioactive components, particularly baicalin from Scutellaria baicalensis, directly influence key cytokine signaling cascades, including the NF-κB and JAK-STAT pathways. This guide will elucidate the mechanisms of action, present available quantitative data, detail experimental methodologies, and visualize the complex signaling interactions affected by Univestin®.

Mechanism of Action

Univestin® exerts its anti-inflammatory effects through a multi-pronged mechanism that targets key enzymatic and signaling pathways involved in the inflammatory cascade.

-

Dual Inhibition of COX and LOX Enzymes : The primary mechanism of Univestin® is the inhibition of both COX-1/COX-2 and 5-LOX enzymes. This dual inhibition is significant as it reduces the production of prostaglandins and leukotrienes, which are potent inflammatory mediators.[1][2][3][4]

-

Modulation of Pro-inflammatory Cytokine Production : The bioactive flavonoids in Univestin®, particularly baicalin from Scutellaria baicalensis, have been shown to suppress the production and expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2][5][6]

-

Inhibition of Key Signaling Pathways : Univestin® and its components influence intracellular signaling pathways that are central to the inflammatory response. This includes the downregulation of the Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.[5][7][8]

Effect on Key Cytokine Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression, including the genes encoding for TNF-α, IL-1β, and IL-6.[9][10] The active components in Univestin® have been shown to inhibit the activation of NF-κB.[2][5] This is achieved by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. As a result, the NF-κB dimer is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes. A study on a combination of Acacia catechu and Scutellaria baicalensis extracts demonstrated the blockage of NF-κB activation by preventing the phosphorylation of p65 and the phosphorylation and degradation of IκB kinase in response to LPS stimulation in alveolar epithelial type II cells.[11]

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors and is pivotal in mediating immune responses.[12][13] Upon cytokine binding to its receptor, associated Janus kinases (JAKs) are activated, which then phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression. The active compounds in Scutellaria baicalensis have been shown to inhibit the JAK-STAT pathway, thereby downregulating the inflammatory response.[5][8]

Quantitative Data Summary

While many studies describe the qualitative effects of Univestin® and its components, specific quantitative data is crucial for comparative analysis. The following tables summarize available data from preclinical studies.

Table 1: Inhibition of Pro-inflammatory Enzymes

| Compound | Enzyme | IC50 | Cell Line/System | Reference |

| Univestin® | COX-1 | 0.2 µg/mL/unit | Enzyme Assay | [3] |

| Univestin® | COX-2 | 0.4 µg/mL/unit | Enzyme Assay | [3] |

| Univestin® | 5-LOX | 25 µg/mL | LPS-stimulated THP-1 cells | [3] |

Table 2: Effect on Pro-inflammatory Cytokine Production

| Compound | Cytokine | Cell Line/System | Treatment | Result | Reference |

| Scutellaria baicalensis extract | TNF-α, IL-1β, IL-6 | LPS-stimulated macrophages | Varies | Significant Inhibition | [5][7] |

| Acacia catechu extract | TNF-α | LPS-stimulated peritoneal macrophages | 100 µg/mL | Significant Decrease | [14] |

| Acacia catechu extract | IL-10 | LPS-stimulated peritoneal macrophages | Dose-dependent | Significant Increase | [14] |

| Baicalin | TNF-α, IL-1β, IL-6 | Collagen-induced arthritis model (rats) | Varies | Significant Reduction | [6] |

| ACW-SBG | TNF-α, IL-1β | LPS-induced ALI model (rats) | Varies | Significant Decrease in BALF | [11] |

| ACW-SBG | TNF-α mRNA | LPS-stimulated AEC-II cells | Varies | Significant Inhibition | [11] |

*ACW-SBG: Couplet Chinese medicines of Acacia catechu (L.f.) Willd and Scutellaria baicalensis Georgi

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the effects of Univestin® and its components on cytokine signaling.

Cell Culture and Stimulation

-

Cell Lines : Human peripheral blood monocytes (hPBMCs), human monocytic cell line THP-1, mouse macrophage cell line RAW 264.7, and alveolar epithelial type II cells (AEC-II) are commonly used.[3][11][15]

-

Stimulation : Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response and cytokine production in vitro.[3][11][15]

Measurement of Cytokine Production

-

Enzyme-Linked Immunosorbent Assay (ELISA) : Supernatants from cell cultures are collected and analyzed for the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) using commercially available ELISA kits.

-

Real-time Quantitative Reverse Transcription PCR (qRT-PCR) : To measure the gene expression of cytokines, total RNA is extracted from cells, reverse-transcribed to cDNA, and then subjected to qPCR with primers specific for the target cytokine genes.[11]

Western Blot Analysis

-

Protein Extraction : Cells are lysed to extract total protein.

-

Electrophoresis and Transfer : Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting : The membrane is incubated with primary antibodies specific for target proteins (e.g., p-p65, IκBα, p-JAK, p-STAT) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection : Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]

Conclusion

Univestin® demonstrates significant potential as a modulator of cytokine signaling, with a well-defined mechanism of action that includes the dual inhibition of COX and LOX enzymes and the suppression of key pro-inflammatory signaling pathways such as NF-κB and JAK-STAT. The available data from preclinical studies consistently show a reduction in the production of major pro-inflammatory cytokines. For drug development professionals, Univestin® represents a compelling natural product-derived candidate for further investigation in the management of inflammatory conditions. Future research should focus on elucidating the precise molecular interactions of its bioactive components with signaling proteins and expanding the body of clinical evidence to support its therapeutic applications.

References

- 1. aor.us [aor.us]

- 2. Joints in Jeopardy: Botanical Innovation with Univestin® for Joint Health - Unigen [unigen.net]

- 3. lehvoss-nutrition.com [lehvoss-nutrition.com]

- 4. It's All in the Numbers: Univestin's 3-5-7 Day Joint Health Revolution - Unigen [unigen.net]

- 5. The main bioactive compounds of Scutellaria baicalensis Georgi. for alleviation of inflammatory cytokines: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Scutellaria baicalensis georgi is a promising candidate for the treatment of autoimmune diseases [frontiersin.org]

- 7. The Extract of Scutellaria baicalensis Attenuates the Pattern Recognition Receptor Pathway Activation Induced by Influenza A Virus in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ubiquitin Signaling in the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Acacia catechu (L.f.) Willd and Scutellaria baicalensis Georgi extracts suppress LPS-induced pro-inflammatory responses through NF-кB, MAPK, and PI3K-Akt signaling pathways in alveolar epithelial type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 14. Immunomodulatory activities of Acacia catechu, a traditional thirst quencher of South India - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ViewArticleDetail [ijpronline.com]

In-Vitro Characterization of Upadacitinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of Upadacitinib (UP163), a selective Janus kinase 1 (JAK1) inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the biochemical and cellular properties of this compound. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and provides visual representations of its mechanism of action and experimental workflows.

Executive Summary

Upadacitinib is a potent and selective inhibitor of JAK1, a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[1][2] In-vitro studies have demonstrated its high affinity for JAK1 and its functional ability to block downstream signaling events, such as the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. This targeted mode of action underlies its therapeutic potential in various immune-mediated inflammatory diseases.

Data Presentation

The following tables summarize the quantitative data from in-vitro studies characterizing the potency and selectivity of Upadacitinib.

Table 1: Biochemical and Cellular Potency of Upadacitinib against JAK Isoforms

| Assay Type | Target | IC50 (µM) | Reference |

| Enzymatic Assay | JAK1 | 0.043 | [3][4] |

| JAK2 | 0.12 | [3][4] | |

| JAK3 | 2.3 | [3][4] | |

| TYK2 | 4.7 | [3][4] | |

| Cellular Assay (Engineered Cell Lines) | JAK1 | 0.014 | [5] |

| JAK2 | 0.593 | [5] | |

| JAK3 | 1.860 | [6] | |

| TYK2 | 2.715 | [6] |

Table 2: In-Vitro Selectivity of Upadacitinib for JAK1

| Comparison | Selectivity Fold (Cellular Assay) | Reference |

| JAK1 vs JAK2 | ~60 | [1][2] |

| JAK1 vs JAK3 | >100 | [1][2] |

Mechanism of Action: JAK-STAT Signaling Pathway

Upadacitinib exerts its effects by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of JAKs and subsequent phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses. By selectively inhibiting JAK1, Upadacitinib effectively blocks the signaling of several pro-inflammatory cytokines that are dependent on this enzyme.

Experimental Protocols

Detailed methodologies for the key in-vitro experiments used to characterize Upadacitinib are provided below.

JAK Enzymatic Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the direct inhibitory effect of Upadacitinib on the enzymatic activity of purified JAK isoforms.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by a JAK enzyme. The phosphorylated product is detected by a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665. When these two reagents are in close proximity on the phosphorylated substrate, a FRET (Förster Resonance Energy Transfer) signal is generated.

Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of Upadacitinib in DMSO.

-

Dilute recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme in kinase buffer.

-

Dilute the biotinylated peptide substrate and ATP in kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2 µL of the Upadacitinib dilution or DMSO (vehicle control).

-

Add 4 µL of the diluted JAK enzyme.

-

Initiate the reaction by adding 4 µL of the substrate/ATP mixture.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA, europium cryptate-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.

-

-

Signal Reading:

-

Incubate the plate for 60 minutes at room temperature.

-

Read the plate on an HTRF-compatible reader at emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

-

Plot the HTRF ratio against the log of the Upadacitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Phospho-STAT Flow Cytometry Assay

This assay measures the inhibitory effect of Upadacitinib on cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Principle: Cells are stimulated with a specific cytokine in the presence of varying concentrations of Upadacitinib. The cells are then fixed and permeabilized to allow for intracellular staining with a fluorescently labeled antibody that specifically recognizes the phosphorylated form of a STAT protein. Flow cytometry is used to quantify the level of STAT phosphorylation on a single-cell basis.

Protocol:

-

Cell Preparation:

-

Collect human whole blood or isolate PBMCs.

-

-

Inhibitor Treatment:

-

Pre-incubate the cells with a serial dilution of Upadacitinib or DMSO (vehicle control) for 30-60 minutes at 37°C.

-

-

Cytokine Stimulation:

-

Add a specific cytokine to induce STAT phosphorylation (e.g., IL-6 for pSTAT3, IL-7 for pSTAT5).

-

Incubate for 15-30 minutes at 37°C.

-

-

Fixation and Permeabilization:

-

Fix the cells with a formaldehyde-based buffer to preserve the phosphorylation state.

-

Permeabilize the cells with ice-cold methanol to allow antibody entry.

-

-

Staining:

-

Wash the cells to remove the methanol.

-

Stain the cells with a fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT3-AF647, anti-pSTAT5-PE).

-

Surface markers can be co-stained to identify specific cell populations.

-

-

Data Acquisition:

-

Acquire the samples on a flow cytometer.

-

-

Data Analysis:

-

Gate on the cell population of interest.

-

Determine the median fluorescence intensity (MFI) of the phospho-STAT signal.

-

Plot the MFI against the log of the Upadacitinib concentration to determine the IC50 value.

-

Conclusion

The in-vitro characterization of Upadacitinib demonstrates its potent and selective inhibition of JAK1. The data summarized and the protocols detailed in this guide provide a comprehensive resource for the scientific community engaged in the study of JAK inhibitors and their application in inflammatory and autoimmune diseases. The high selectivity of Upadacitinib for JAK1 over other JAK family members, as evidenced by both biochemical and cellular assays, highlights its potential for a favorable therapeutic window.[1][2] Further research building upon these foundational in-vitro studies will continue to elucidate the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Upadacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

Pharmacological Profile of Upadacitinib: A Technical Guide

Introduction

Upadacitinib, marketed under the brand name Rinvoq, is an oral, selective Janus kinase (JAK) inhibitor.[1][2] It is classified as a disease-modifying antirheumatic drug (DMARD) and is approved for the treatment of several immune-mediated inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, and Crohn's disease.[2][3][4] This document provides a comprehensive technical overview of the pharmacological profile of Upadacitinib, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

Upadacitinib exerts its therapeutic effects by selectively inhibiting JAK1, a member of the Janus kinase family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[5][6] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors involved in inflammation, hematopoiesis, and immune function.[6][7][8]

The process begins when a cytokine binds to its specific receptor on the cell surface, leading to the activation of associated JAKs.[6][8] Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs).[7] These phosphorylated STATs form dimers, translocate to the cell nucleus, and modulate the expression of target genes, many of which are pro-inflammatory.[6][8][9]

Upadacitinib functions as an adenosine triphosphate (ATP)-competitive inhibitor.[8][9] By binding to the ATP-binding site within the kinase domain of JAK1, it blocks the phosphorylation and activation of downstream STATs.[8][9] This interference with the JAK-STAT cascade reduces the activity of key pro-inflammatory cytokines, such as IL-6 and IFNγ, thereby mitigating the pathological inflammation and immune responses characteristic of autoimmune diseases.[3][10][11] The selectivity for JAK1 is hypothesized to provide a favorable benefit-risk profile by minimizing effects associated with the inhibition of other JAK isoforms, such as hematologic abnormalities linked to JAK2 inhibition or certain immune effects linked to JAK3.[6][10][11]

Selectivity Profile

Upadacitinib's pharmacological activity is characterized by its greater selectivity for JAK1 over other JAK isoforms.[1][12] This selectivity has been quantified in both biochemical (enzymatic) and cellular assays.

Table 1: In Vitro Inhibitory Potency of Upadacitinib against JAK Isoforms

| Assay Type | Parameter | JAK1 | JAK2 | JAK3 | TYK2 | Reference(s) |

|---|---|---|---|---|---|---|

| Enzymatic Assay | IC₅₀ (nM) | 43 | 120 | 2300 | 4700 | [9] |

| Cellular Assay | IC₅₀ (nM) | ~60x selective for JAK1 over JAK2 | >100x selective for JAK1 over JAK3 | - | - |[10][11] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that Upadacitinib is significantly more potent in inhibiting JAK1 compared to JAK2, JAK3, and TYK2.[9] This selective inhibition of JAK1-dependent cytokine signaling is believed to be a key contributor to its therapeutic efficacy while potentially minimizing off-target effects.[10]

Pharmacokinetics

The pharmacokinetic profile of Upadacitinib has been characterized in healthy subjects and patient populations. It exhibits dose-proportional pharmacokinetics over the therapeutic range.[3][13]

Table 2: Summary of Upadacitinib Pharmacokinetic Parameters (Extended-Release Formulation)

| Parameter | Value | Description | Reference(s) |

|---|---|---|---|

| Absorption | |||

| Tₘₐₓ (Time to Peak Plasma Concentration) | 2 - 4 hours | Time to reach maximum drug concentration after oral administration. | [7][9] |

| Food Effect | No clinically relevant effect | High-fat meals have a minor impact on exposure. | [3][14] |

| Distribution | |||

| Plasma Protein Binding | ~52% | The fraction of drug bound to proteins in the blood plasma. | [3][7] |

| Blood to Plasma Ratio | 1.0 | Indicates similar partitioning between plasma and blood cellular components. | [3][15] |

| Volume of Distribution (Vd) | ~294 L | Apparent volume into which the drug is distributed to produce the observed plasma concentration. | [3][16] |

| Metabolism | |||

| Primary Metabolic Pathway | CYP3A4-mediated | Primarily metabolized by the Cytochrome P450 3A4 enzyme. | [3][7] |

| Minor Metabolic Pathway | CYP2D6 | Minor contribution to metabolism from the Cytochrome P450 2D6 enzyme. | [3][7] |

| Active Metabolites | None known | The parent drug is the primary active moiety. | [3][15] |

| Excretion | |||

| Elimination Half-Life (t₁/₂) | 8 - 14 hours | Time required for the drug concentration in the body to be reduced by half. | [3][7] |

| Routes of Excretion | Feces (~53%) and Urine (~43%) | Primarily eliminated as unchanged drug in feces (38%) and urine (24%). | [3][7][15] |

| Steady State | Achieved within 4 days | Time to reach a stable concentration with once-daily dosing, with minimal accumulation. |[9][15] |

Pharmacodynamics

Upadacitinib demonstrates a concentration-dependent inhibition of JAK1-mediated signaling pathways in vivo.[9] This has been assessed by measuring the phosphorylation of STAT proteins following cytokine stimulation in ex vivo samples from clinical trial participants. Specifically, Upadacitinib has been shown to reversibly inhibit IL-6-induced STAT3 phosphorylation and IL-7-induced STAT5 phosphorylation.[9] The maximum inhibition of STAT phosphorylation coincides with the maximum plasma concentration of the drug, and levels return toward baseline by the end of the dosing interval, consistent with its half-life.[9]

Drug Interactions

Upadacitinib's metabolism is primarily mediated by CYP3A4, making it susceptible to interactions with strong inhibitors or inducers of this enzyme.[13][17]

-

Strong CYP3A4 Inhibitors (e.g., ketoconazole, clarithromycin): Co-administration significantly increases Upadacitinib exposure.[7][17] Dose adjustments may be necessary.[18]

-

Strong CYP3A4 Inducers (e.g., rifampin): Co-administration significantly decreases Upadacitinib exposure, which may lead to reduced therapeutic benefit.[17][18] Concomitant use is generally not recommended.[18]

-

Other Medications : Upadacitinib does not have a clinically relevant effect on the pharmacokinetics of substrates for various CYP enzymes (CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4) or common concomitant medications like methotrexate.[9][15]

References

- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Upadacitinib - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. drugs.com [drugs.com]

- 5. Upadacitinib Mechanism of Action Explained | Pediatric Rheumatology Insights | RHAPP [contentrheum.com]

- 6. What is the mechanism of Upadacitinib? [synapse.patsnap.com]

- 7. Upadacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical Pharmacokinetics of Upadacitinib: Review of Data Relevant to the Rheumatoid Arthritis Indication - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Upadacitinib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

The Impact of Upadacitinib (Formerly Postulated as UP163) on Inflammatory Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upadacitinib, a selective and reversible Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of several immune-mediated inflammatory diseases.[1] Its efficacy is rooted in the modulation of the JAK-STAT signaling pathway, a critical cascade in transducing signals for numerous pro-inflammatory cytokines.[2] This technical guide provides an in-depth overview of the mechanism of action of upadacitinib, its impact on various inflammatory disease models, and detailed experimental protocols for its evaluation. It is presumed that the query for "UP163" was a reference to this compound.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a pivotal intracellular signaling cascade that transmits signals from a wide array of cytokines and interferons, playing a key role in regulating immune responses.[2] The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[2] Upadacitinib functions as an ATP-competitive inhibitor of JAKs, with a high selectivity for JAK1.[3][4] By binding to the ATP-binding site of the kinase domain, upadacitinib blocks the phosphorylation of JAKs, which in turn prevents the phosphorylation and activation of STATs.[2] This disruption of the JAK-STAT signaling cascade inhibits the biological effects of numerous pro-inflammatory cytokines.[2]

Upadacitinib's selectivity for JAK1 is thought to contribute to a favorable benefit-risk profile by minimizing off-target effects associated with the inhibition of other JAK isoforms.[5]

Quantitative Data Presentation

The following tables summarize the key quantitative data on the inhibitory activity of upadacitinib in various in vitro and cellular assays.

Table 1: In Vitro Enzymatic Inhibition of JAK Isoforms by Upadacitinib [6][7]

| Janus Kinase Isoform | IC50 (nM) |

| JAK1 | 43 - 47 |

| JAK2 | 109 - 120 |

| JAK3 | 2100 - 2300 |

| TYK2 | 4700 |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of upadacitinib required to inhibit 50% of the enzymatic activity of the respective JAK isoform in a cell-free assay.

Table 2: Cellular Inhibition of JAK Isoforms by Upadacitinib [8]

| Target Cell Line/System | Cytokine Stimulus | Measured Endpoint | IC50 (nM) | JAK Selectivity |

| Engineered Ba/F3 cells | - | Proliferation | 14 | JAK1 |

| Engineered Ba/F3 cells | - | Proliferation | 593 | JAK2 |

| Engineered Ba/F3 cells | - | Proliferation | 1820 | JAK3 |

| Engineered Ba/F3 cells | - | Proliferation | 2715 | TYK2 |

| Human Leukocytes | IL-6 | pSTAT3 | Potent Inhibition | JAK1-dependent |

| Human Leukocytes | IL-7 | pSTAT5 | Less Potent Inhibition | JAK1/3-dependent |

| Human Leukocytes | Erythropoietin | pSTAT5 | Weak Inhibition | JAK2-dependent |

These cellular assays demonstrate the functional selectivity of upadacitinib for JAK1-mediated signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of upadacitinib.

In Vitro Homogeneous Time Resolved Fluorescence (HTRF) Kinase Assay

This assay is used to determine the in vitro enzymatic inhibition of JAK isoforms by upadacitinib.

Principle: This is a competitive binding assay that measures the phosphorylation of a substrate peptide by a JAK enzyme. The detection is based on the fluorescence resonance energy transfer (FRET) between a Europium cryptate-labeled anti-phospho-substrate antibody and a d2-labeled streptavidin that binds to a biotinylated substrate.

General Protocol:

-

Reagent Preparation: Prepare assay buffer, recombinant JAK enzyme, biotinylated substrate peptide, ATP, and a serial dilution of upadacitinib.

-

Kinase Reaction: In a low-volume 384-well microplate, combine the JAK enzyme, substrate peptide, and upadacitinib (or vehicle control).

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow for substrate phosphorylation.

-

Detection: Stop the reaction and add the HTRF detection reagents (anti-phospho-substrate antibody-Europium cryptate and streptavidin-d2).

-

Signal Reading: After a further incubation period, read the plate on an HTRF-compatible reader, measuring the emission at both 620 nm (cryptate) and 665 nm (d2).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the concentration of upadacitinib to determine the IC50 value using a non-linear regression model.[2]

Cellular Phospho-STAT Flow Cytometry Assay

This assay measures the inhibitory effect of upadacitinib on cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Principle: Cells are stimulated with a specific cytokine in the presence or absence of upadacitinib. The cells are then fixed and permeabilized to allow for intracellular staining with fluorescently labeled antibodies that specifically recognize the phosphorylated form of a STAT protein. Flow cytometry is used to quantify the fluorescence intensity of the phospho-STAT signal on a single-cell level.

General Protocol:

-

Cell Preparation: Collect whole blood or isolate PBMCs from healthy donors.

-

Compound Incubation: Pre-incubate the cells with a serial dilution of upadacitinib or vehicle control for a specified time.

-

Cytokine Stimulation: Add a specific cytokine (e.g., IL-6 to assess JAK1/2 signaling, IL-4 for JAK1/3, or GM-CSF for JAK2) to stimulate the cells for a short period (e.g., 15-30 minutes).

-

Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) followed by permeabilization with a permeabilization buffer (e.g., methanol).

-

Intracellular Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3, anti-pSTAT5).

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer.

-

Data Analysis: Gate on the cell population of interest and measure the median fluorescence intensity (MFI) of the phospho-STAT signal. Plot the MFI against the upadacitinib concentration to determine the IC50 in a cellular context.[2]

In Vivo Rodent Models of Arthritis

1. Rat Adjuvant-Induced Arthritis (AIA) Model

The AIA model is a well-established model of rheumatoid arthritis characterized by a robust and rapid onset of inflammation and bone resorption.[5]

General Protocol:

-

Induction: Induce arthritis in Lewis rats by a single intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant at the base of the tail.

-

Treatment: Begin oral administration of upadacitinib or vehicle control at the first signs of disease (typically around day 7-10 post-induction) and continue daily for a specified duration.

-

Efficacy Assessment:

2. Mouse Collagen-Induced Arthritis (CIA) Model

The CIA model is widely used as it shares many immunological and pathological features with human rheumatoid arthritis.[5]

General Protocol:

-

Animals: Typically use DBA/1 mice.[5]

-

Induction: Administer a primary immunization of an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via subcutaneous injection at the base of the tail. A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days later.[10][11]

-

Treatment: Initiate oral dosing with upadacitinib or vehicle control at a specified time point relative to immunization (e.g., prophylactically before disease onset or therapeutically after disease onset).

-

Efficacy Assessment:

-

Clinical Signs: Monitor and score joint inflammation, erythema, and swelling.[5]

-

Mandatory Visualizations

Caption: JAK-STAT Signaling Pathway Inhibition by Upadacitinib.

Caption: Preclinical Evaluation Workflow for Upadacitinib.

Conclusion

Upadacitinib is a potent and selective JAK1 inhibitor that effectively modulates the signaling of numerous pro-inflammatory cytokines. Its mechanism of action, centered on the inhibition of the JAK-STAT pathway, has been well-characterized through a variety of in vitro and in vivo models of inflammatory diseases. The quantitative data on its inhibitory potency and selectivity, combined with its demonstrated efficacy in preclinical models, provide a strong rationale for its therapeutic use in a range of immune-mediated inflammatory diseases. The experimental protocols outlined in this guide serve as a foundation for the continued investigation and understanding of upadacitinib and other novel immunomodulatory compounds.

References

- 1. Upadacitinib for Patients with Rheumatoid Arthritis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and Safety of Upadacitinib for Management of Moderate-to-Severe Atopic Dermatitis: An Evidence-Based Review [mdpi.com]